3-Methoxypyrrolidin-2-one chemical properties
3-Methoxypyrrolidin-2-one chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential biological significance of 3-Methoxypyrrolidin-2-one. Direct experimental data for this specific compound is limited in publicly accessible literature. Consequently, this guide combines established knowledge of the pyrrolidin-2-one scaffold with data from closely related analogs to present a predictive but scientifically grounded profile. It includes a detailed, plausible synthetic protocol, tabulated physicochemical properties based on analogous compounds, and a discussion of the known biological activities of 3-substituted pyrrolidin-2-ones. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules.
Introduction
The pyrrolidin-2-one (γ-lactam) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities.[1][2][3] The five-membered ring's stereochemical complexity and its ability to participate in hydrogen bonding make it an attractive core for designing novel therapeutics.[1][4] Substitution at the 3-position of the pyrrolidin-2-one ring has been shown to modulate pharmacological activity, influencing potency and selectivity for various biological targets.[4]
This guide focuses on 3-Methoxypyrrolidin-2-one, a derivative for which specific experimental data is not widely available. By examining the properties of analogous compounds, such as 3-hydroxypyrrolidin-2-one and 3-methylpyrrolidin-2-one, we can infer the likely characteristics of the methoxy derivative. The introduction of a methoxy group at the 3-position is expected to alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability compared to its hydroxyl counterpart, potentially leading to unique pharmacological profiles.
Chemical Properties
While specific experimental data for 3-Methoxypyrrolidin-2-one is not readily found, its core chemical properties can be predicted based on its structure and comparison with well-characterized analogs.
Physicochemical Data
The following table summarizes the known properties of relevant pyrrolidin-2-one analogs and provides predicted values for 3-Methoxypyrrolidin-2-one.
| Property | 3-Methylpyrrolidin-2-one | 5-Methoxypyrrolidin-2-one (Pterolactam) | 3-Hydroxypyrrolidin-2-one | 3-Methoxypyrrolidin-2-one (Predicted) |
| Molecular Formula | C₅H₉NO[5] | C₅H₉NO₂[6] | C₄H₇NO₂ | C₅H₉NO₂ |
| Molecular Weight | 99.13 g/mol [5] | 115.13 g/mol [6] | 101.10 g/mol | 115.13 g/mol |
| Appearance | - | Solid[6] | - | Colorless liquid or low-melting solid |
| Melting Point | - | 56 - 67 °C[6] | - | Not available |
| Boiling Point | - | Not available | - | Not available |
| Solubility | Not available | Not available | Not available | Expected to be soluble in water and polar organic solvents. |
| CAS Number | 2555-05-7[5] | 38072-88-7[6] | 6263-54-3 | Not assigned |
Spectral Data (Analogous Compounds)
No specific spectra for 3-Methoxypyrrolidin-2-one are publicly available. The following table provides spectral data for a closely related analog, 3-methylpyrrolidin-2-one, to serve as a reference.
| Spectrum Type | Data for 3-Methylpyrrolidin-2-one | Reference |
| ¹H NMR | Spectral data available in databases. | [7] |
| ¹³C NMR | Spectral data available in databases. | [7] |
| IR Spectroscopy | FTIR data available (Film from CHCl₃). | [5] |
| Mass Spectrometry | GC-MS data available. | [7] |
Experimental Protocols
Proposed Synthesis of 3-Methoxypyrrolidin-2-one
A plausible and efficient route to synthesize 3-Methoxypyrrolidin-2-one is via the O-methylation of its precursor, 3-hydroxypyrrolidin-2-one. The Williamson ether synthesis is a well-established and reliable method for this transformation.[2][4][8]
Reaction: Williamson Ether Synthesis
Starting Material: 3-Hydroxypyrrolidin-2-one Reagents:
-
Strong base (e.g., Sodium Hydride, NaH)
-
Methylating agent (e.g., Methyl Iodide, CH₃I)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran, THF, or Dimethylformamide, DMF)[8]
Methodology:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 3-hydroxypyrrolidin-2-one (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.2 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction cautiously by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 3-Methoxypyrrolidin-2-one.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Figure 1. Proposed synthetic workflow for 3-Methoxypyrrolidin-2-one.
Biological Activity and Significance
While the biological activity of 3-Methoxypyrrolidin-2-one has not been specifically reported, the pyrrolidin-2-one scaffold is a cornerstone in drug discovery.[1][2] Derivatives have demonstrated a wide range of pharmacological activities, including:
The activity is highly dependent on the nature and stereochemistry of the substituents. For instance, 3-aryl pyrrolidines are known to be potent ligands for serotonin and dopamine receptors.[9] The introduction of different functional groups at the 3-position can fine-tune the molecule's interaction with biological targets. It is plausible that 3-Methoxypyrrolidin-2-one could serve as a valuable intermediate or a pharmacologically active agent in its own right, warranting further investigation.
Figure 2. Relationship between the target compound and its analogs.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-Methoxypyrrolidin-2-one is not available. However, based on related pyrrolidinone compounds, appropriate safety precautions should be taken. Compounds in this class can be irritants to the skin, eyes, and respiratory system.[5][6] Standard laboratory safety practices should be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Handle reagents like sodium hydride and methyl iodide with extreme caution according to their specific SDS guidelines.
Conclusion
3-Methoxypyrrolidin-2-one represents an under-explored molecule within the pharmacologically significant class of pyrrolidinones. While direct experimental data is scarce, this guide provides a robust, scientifically-informed foundation for its synthesis and predicted properties based on well-understood chemical principles and data from close structural analogs. The proposed synthetic route via Williamson ether synthesis is a standard, high-yielding method that should be readily applicable. The potential for this compound to exhibit interesting biological activity, given the history of the pyrrolidin-2-one scaffold, makes it a compelling target for future research and development in medicinal chemistry. Further experimental investigation is required to fully elucidate its chemical and biological profile.
References
- 1. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. byjus.com [byjus.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 3-hydroxypyrrolidine-2-carboxylate | C6H11NO3 | CID 22669281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate, CAS No. 496841-04-4 - iChemical [ichemical.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
